
CID 137699464
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PM 102 is a peptide compound known for its ability to reverse the anticoagulant effect of heparin. It binds potently to heparin with a dissociation constant (Kd) of 36 nM in vitro . This compound has a molecular weight of 5830 and a molecular formula of C235H425N111O64 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PM 102 involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of PM 102 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product in a stable form .
Analyse Des Réactions Chimiques
Types of Reactions
PM 102 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups .
Applications De Recherche Scientifique
PM 102 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving peptide synthesis and modification.
Biology: Studied for its interactions with heparin and its potential use in reversing heparin-induced anticoagulation.
Medicine: Investigated for its potential therapeutic applications in conditions requiring the reversal of heparin anticoagulation.
Industry: Utilized in the development of anticoagulant reversal agents and related pharmaceutical products .
Mécanisme D'action
PM 102 exerts its effects by binding to heparin, thereby reversing its anticoagulant properties. The molecular targets include heparin molecules, and the pathways involved are related to the inhibition of heparin’s interaction with antithrombin, a key protein in the coagulation cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds
Protamine: Another peptide that reverses the anticoagulant effect of heparin.
Andexanet alfa: A recombinant protein used to reverse the effects of factor Xa inhibitors.
Idarucizumab: A monoclonal antibody fragment used to reverse the effects of dabigatran
Uniqueness
PM 102 is unique in its high affinity for heparin and its specific mechanism of action, which involves direct binding to heparin molecules. This distinguishes it from other anticoagulant reversal agents that may target different pathways or have different molecular targets .
Propriétés
Formule moléculaire |
C234H422N109O64 |
|---|---|
Poids moléculaire |
5787 g/mol |
InChI |
InChI=1S/C234H422N109O64/c1-106(304-200(390)144(63-42-92-279-224(249)250)336-210(400)150(69-48-98-285-230(261)262)327-185(375)124(19)302-176(366)118(13)307-195(385)139(58-37-87-274-219(239)240)321-182(372)121(16)299-170(360)112(7)296-173(363)115(10)310-203(393)147(66-45-95-282-227(255)256)339-213(403)153(72-51-101-288-233(267)268)330-191(381)127(22)313-198(388)142(61-40-90-277-222(245)246)324-188(378)130(25)316-206(396)156(77-81-164(352)353)333-179(369)109(4)293-133(28)345)167(357)272-85-34-32-55-158(341-208(398)137(54-31-33-83-235)318-161(347)105-291-193(383)136(56-35-84-271-30)335-209(399)149(68-47-97-284-229(259)260)326-184(374)123(18)301-175(365)117(12)306-194(384)138(57-36-86-273-218(237)238)320-181(371)120(15)298-169(359)111(6)295-172(362)114(9)309-202(392)146(65-44-94-281-226(253)254)338-212(402)152(71-50-100-287-232(265)266)329-190(380)126(21)312-197(387)141(60-39-89-276-221(243)244)323-187(377)129(24)315-205(395)155(76-80-163(350)351)332-178(368)108(3)292-132(27)344)217(407)343-103-53-74-160(343)216(406)342-159(215(405)319-135(166(236)356)75-79-162(348)349)104-290-168(358)107(2)305-201(391)145(64-43-93-280-225(251)252)337-211(401)151(70-49-99-286-231(263)264)328-186(376)125(20)303-177(367)119(14)308-196(386)140(59-38-88-275-220(241)242)322-183(373)122(17)300-171(361)113(8)297-174(364)116(11)311-204(394)148(67-46-96-283-228(257)258)340-214(404)154(73-52-102-289-234(269)270)331-192(382)128(23)314-199(389)143(62-41-91-278-223(247)248)325-189(379)131(26)317-207(397)157(78-82-165(354)355)334-180(370)110(5)294-134(29)346/h105-131,135-160,271H,31-104,235H2,1-30H3,(H2,236,356)(H,272,357)(H,290,358)(H,291,383)(H,292,344)(H,293,345)(H,294,346)(H,295,362)(H,296,363)(H,297,364)(H,298,359)(H,299,360)(H,300,361)(H,301,365)(H,302,366)(H,303,367)(H,304,390)(H,305,391)(H,306,384)(H,307,385)(H,308,386)(H,309,392)(H,310,393)(H,311,394)(H,312,387)(H,313,388)(H,314,389)(H,315,395)(H,316,396)(H,317,397)(H,318,347)(H,319,405)(H,320,371)(H,321,372)(H,322,373)(H,323,377)(H,324,378)(H,325,379)(H,326,374)(H,327,375)(H,328,376)(H,329,380)(H,330,381)(H,331,382)(H,332,368)(H,333,369)(H,334,370)(H,335,399)(H,336,400)(H,337,401)(H,338,402)(H,339,403)(H,340,404)(H,341,398)(H,342,406)(H,348,349)(H,350,351)(H,352,353)(H,354,355)(H4,237,238,273)(H4,239,240,274)(H4,241,242,275)(H4,243,244,276)(H4,245,246,277)(H4,247,248,278)(H4,249,250,279)(H4,251,252,280)(H4,253,254,281)(H4,255,256,282)(H4,257,258,283)(H4,259,260,284)(H4,261,262,285)(H4,263,264,286)(H4,265,266,287)(H4,267,268,288)(H4,269,270,289)/t106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159?,160-/m0/s1 |
Clé InChI |
VWWQCMFQWHDGPF-LLAYWBPTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC)C(=O)N[CH]C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)C(=O)N1CCC[C@H]1C(=O)NC(CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC)C(=O)N[CH]C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)C(=O)N1CCCC1C(=O)NC(CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12353155.png)
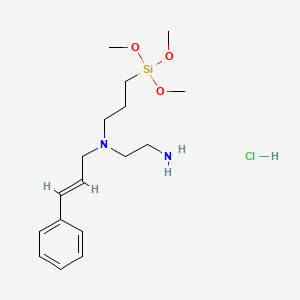
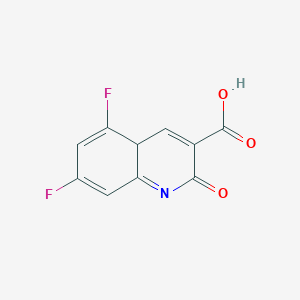
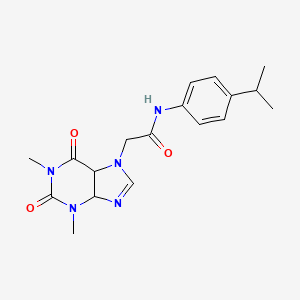
![(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B12353189.png)

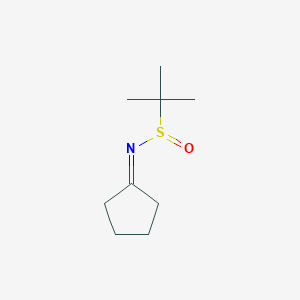
![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
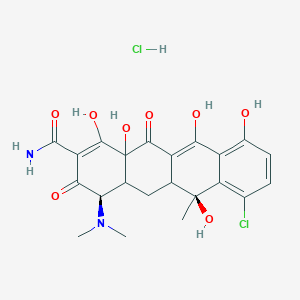
![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)
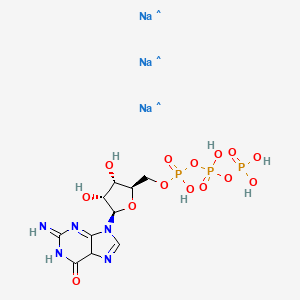
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-5H-purin-6-one](/img/structure/B12353236.png)
